molecular formula C17H13N3O5S2 B2880059 2-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide CAS No. 898451-93-9

2-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide

Cat. No. B2880059
M. Wt: 403.43
InChI Key: SRQNNYNJIXHDBJ-UHFFFAOYSA-N
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Description

The compound “2-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide” is a complex organic molecule. It contains a benzamide group, a thiazole ring, a nitrophenyl group, and a methylsulfonyl group .


Molecular Structure Analysis

The molecular structure of “2-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide” can be inferred from its name. It likely contains a benzamide group attached to a thiazole ring, which is further connected to a nitrophenyl group and a methylsulfonyl group .

Scientific Research Applications

Enzyme Inhibition

Compounds with sulfonamide groups have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes, demonstrating significant potential as powerful inhibitors. For example, novel metal complexes possessing sulfonamide groups have shown to act as very powerful inhibitors against human carbonic anhydrase isoenzymes hCA-I and hCA-II, outperforming both the parent ligand and standard control compounds in vitro (Büyükkıdan et al., 2013).

Antimicrobial and Antifungal Activity

Derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including those similar to the compound , have demonstrated sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This highlights their potential as broad-spectrum antimicrobial agents (Sych et al., 2019).

Anticancer Properties

Research into the synthesis and characterization of compounds with similar structures has led to the discovery of potential anticancer agents. For instance, derivatives have been evaluated for their anticancer activity against various cancer cell lines, with some compounds showing promising results in inhibiting tumor growth and demonstrating potent in vivo effects (Yoshida et al., 2005).

properties

IUPAC Name

2-methylsulfonyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O5S2/c1-27(24,25)15-5-3-2-4-13(15)16(21)19-17-18-14(10-26-17)11-6-8-12(9-7-11)20(22)23/h2-10H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQNNYNJIXHDBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide

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